MM-589

Epigenetics Protein-Protein Interaction WDR5

MM-589 (CAS 2097887-20-0) is the most potent WDR5-MLL protein-protein interaction inhibitor reported, with sub-nanomolar binding (IC50 0.90 nM, Ki <1 nM) and nanomolar cellular HMT inhibition (IC50 12.7 nM). Unlike earlier inhibitors (MM-401, MM-102), MM-589 delivers >40-fold superior cellular potency (GI50 0.21–0.25 μM) and >40-fold selectivity for MLL-rearranged leukemia cells. Its co-crystal structure (PDB 5VFC, 1.64 Å) enables structure-based studies. Procure MM-589 to ensure reproducible epigenetic target validation and avoid experimental variability of less optimized analogs.

Molecular Formula C28H44N8O5
Molecular Weight 572.7 g/mol
Cat. No. B15585290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMM-589
Molecular FormulaC28H44N8O5
Molecular Weight572.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21+,28+/m0/s1
InChIKeyZAIPJVQTYUSDTG-LDFBIXNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MM-589: A Macrocyclic Peptidomimetic Inhibitor of the WDR5-MLL Protein-Protein Interaction for Epigenetic Research


MM-589 (CAS 2097887-20-0) is a macrocyclic peptidomimetic designed to potently and selectively disrupt the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) proteins [1]. As a cell-permeable inhibitor, it binds directly to WDR5 with high affinity (IC50 = 0.90 nM, Ki < 1 nM) and blocks the assembly of the MLL histone methyltransferase (HMT) complex, thereby inhibiting MLL H3K4 methyltransferase activity (IC50 = 12.7 nM) [1]. Its discovery and characterization, including a high-resolution co-crystal structure with WDR5 (PDB ID: 5VFC), established it as the most potent inhibitor of the WDR5-MLL interaction reported to date, representing a critical tool compound for investigating epigenetic mechanisms in MLL-rearranged leukemias [1].

Why Generic WDR5 Inhibitors Cannot Substitute for MM-589 in MLL Leukemia Research


The WDR5-MLL interaction is a validated therapeutic target in acute leukemias, but the pharmacological profile of available inhibitors varies dramatically. A wide potency gap exists: early tool compounds like WDR5-0103 exhibit Kd values of 450 nM and HMT IC50 values of 39 µM, while next-generation inhibitors like MM-102 and MM-401 achieve sub-nanomolar binding (IC50 2.4-2.9 nM) but retain relatively weak cellular activity (GI50 ~25 µM) [1]. MM-589 represents a distinct advance, with a >40-fold improvement in cellular potency over its predecessor MM-401 [1]. Substituting MM-589 with a less optimized analog—even one with superficially similar binding data—will likely compromise experimental outcomes due to inferior cellular potency, reduced selectivity, or inadequate target engagement in relevant disease models [1]. The following quantitative evidence demonstrates precisely where MM-589 is differentiated from its closest analogs.

MM-589 Quantitative Differentiation: Head-to-Head Potency and Selectivity Evidence


WDR5 Binding Affinity: MM-589 vs. MM-401, MM-102, and WDR5-0103

MM-589 binds to the WDR5 protein with an IC50 of 0.90 nM and a Ki of <1 nM [1]. This binding affinity is comparable to MM-401 and MM-102, which also report sub-nanomolar Ki values [2]. However, MM-589 demonstrates a >500-fold improvement over the early WDR5 antagonist WDR5-0103, which binds with a Kd of 450 nM [2].

Epigenetics Protein-Protein Interaction WDR5

Cellular Potency in MLL-Rearranged Leukemia: MM-589 vs. MM-401 and MM-102

MM-589 exhibits potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations, with GI50 values of 0.25 µM in MV4-11 and 0.21 µM in MOLM-13 cells [1]. This represents a >40-fold improvement in potency compared to the previously reported compound MM-401, which exhibits GI50 values of 5.9-12.6 µM in MLL-rearranged leukemia cell lines [2][3]. MM-102, another related peptidomimetic, is even less potent, with a GI50 of 25 µM in MV4-11 cells [2][4]. MM-589 is also highly selective, showing much weaker inhibition of HL-60 cells (IC50 = 8.56 µM) which lack MLL translocations [1].

Leukemia Cell Growth Inhibition MLL-AF9

MLL H3K4 Methyltransferase (HMT) Inhibition: MM-589 vs. MM-401 and OICR-9429

MM-589 inhibits MLL H3K4 methyltransferase (HMT) activity with an IC50 of 12.7 nM in a newly developed AlphaLISA-based MLL HMT functional assay [1]. This is a 25-fold improvement in functional potency compared to MM-401, which inhibits MLL1 activity with an IC50 of 320 nM [2]. The contrast is even more striking when compared to non-peptidomimetic small molecules like OICR-9429, which disrupts WDR5-MLL interaction with a much weaker IC50 of ~5 µM in cellular assays [2].

Histone Methyltransferase H3K4 Methylation Epigenetics

Structural Rationale for Potency: MM-589 Co-Crystal Structure with WDR5

The high-resolution co-crystal structure of MM-589 bound to WDR5 (PDB ID: 5VFC, resolution 1.64 Å) reveals a unique binding mode that underpins its superior potency [1]. Unlike earlier linear peptidomimetics such as MM-102, the macrocyclic scaffold of MM-589 pre-organizes the pharmacophore in a conformation that maximizes interactions with the WDR5 peptide-binding pocket, leading to enhanced affinity and cellular permeability [1]. This structural information is publicly available and can be used for structure-based design and validation of target engagement.

Structural Biology X-ray Crystallography Drug Design

Cell Permeability: MM-589 vs. Early WDR5 Inhibitors

MM-589 is a cell-permeable macrocyclic peptidomimetic, a critical advancement over earlier peptide-based WDR5 inhibitors that required intracellular delivery systems [1]. While no direct comparative permeability coefficients (Papp) are available in the primary literature, the potent cellular activity of MM-589 (sub-micromolar GI50) serves as functional evidence of its ability to cross cell membranes and engage the intracellular target. In contrast, early inhibitors like WDR5-0103 and OICR-9429, despite being small molecules, exhibit significantly weaker cellular potency, with IC50 values in the low micromolar range for disrupting WDR5-MLL1 interaction in cells [2].

Cell Permeability Peptidomimetic Drug-like Properties

Therapeutic Window: Selective Cytotoxicity in MLL-Rearranged vs. Non-Rearranged Cells

MM-589 demonstrates a pronounced selectivity for leukemia cells harboring MLL translocations over those that do not [1]. In MOLM-13 cells (MLL-AF9 fusion), the IC50 is 0.21 µM, whereas in HL-60 cells (lacking MLL translocation), the IC50 is 8.56 µM, representing a >40-fold selectivity window [1]. This selectivity profile is superior to that of MM-401, which shows a smaller differential between MLL-rearranged (GI50 5.9-12.6 µM) and non-rearranged cells [2].

Selectivity MLL Translocation Therapeutic Index

MM-589: Best Research and Industrial Application Scenarios


Investigating Epigenetic Mechanisms in MLL-Rearranged Leukemia

MM-589 is the tool compound of choice for dissecting the role of the WDR5-MLL interaction in acute leukemias driven by MLL translocations. Its sub-micromolar cellular potency and >40-fold selectivity for MLL-rearranged cells over non-rearranged cells [1] allow for precise interrogation of downstream epigenetic changes, including H3K4 methylation patterns and expression of critical target genes like HoxA9 and Meis-1, with minimal confounding off-target effects.

Target Engagement Validation Using Co-Crystal Structure (PDB: 5VFC)

The high-resolution co-crystal structure of MM-589 bound to WDR5 (PDB: 5VFC, 1.64 Å) [1] provides an invaluable resource for structure-based drug discovery and target engagement studies. Researchers can utilize this structure to design mutation studies, validate binding poses of new analogs, and confirm on-target activity in cellular thermal shift assays (CETSA) or other biophysical methods.

High-Throughput Screening (HTS) for Novel WDR5-MLL PPI Inhibitors

MM-589 serves as an ideal positive control and benchmark in high-throughput screens aimed at identifying novel WDR5-MLL PPI inhibitors. Its well-characterized potency (IC50 = 0.90 nM for WDR5 binding, 12.7 nM for HMT inhibition) [1] and commercial availability from multiple vendors make it a reliable standard for calibrating assay performance and validating hit compounds.

Evaluating Pharmacodynamic (PD) Biomarkers in Preclinical Models

The potent cellular activity of MM-589 (GI50 = 0.21-0.25 µM in MLL-rearranged cell lines) [1] supports its use in ex vivo and in vivo pharmacodynamic studies to correlate WDR5-MLL inhibition with changes in target gene expression (e.g., HoxA9, Meis-1) and cellular differentiation markers. Its selectivity profile aids in attributing observed PD effects specifically to WDR5-MLL pathway disruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MM-589

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.